molecular formula C19H14ClN5O2 B2982651 3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 1020252-02-1

3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2982651
CAS No.: 1020252-02-1
M. Wt: 379.8
InChI Key: ARLSEHJSCFEWLM-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a small-molecule compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 4. The carboxamide moiety at position 4 is linked to a para-substituted phenyl ring bearing a 1,2,4-triazole heterocycle. Its molecular formula is C₁₉H₁₄ClN₅O₂ (MW: 379.81 g/mol), with a purity exceeding 90% in commercial preparations .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c1-12-17(18(24-27-12)15-4-2-3-5-16(15)20)19(26)23-13-6-8-14(9-7-13)25-11-21-10-22-25/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLSEHJSCFEWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a member of the oxazole and triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in therapeutic settings.

Chemical Structure

The molecular formula of the compound is C13H10ClN5O2C_{13}H_{10}ClN_5O_2, with a molecular weight of approximately 295.7 g/mol. The structure features a chlorophenyl group and a triazole moiety, which are known to influence biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. The compound has shown significant activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli18
Staphylococcus aureus20
Enterococcus faecium17

The mechanism behind this activity may be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways essential for bacterial survival.

Anti-inflammatory Properties

Compounds containing isoxazole and triazole rings have been reported to exhibit anti-inflammatory effects. For instance, similar derivatives have demonstrated selective inhibition of COX-2 enzymes, leading to reduced inflammation in animal models. The specific anti-inflammatory profile of 3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide remains to be fully elucidated but suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the efficacy of various oxazole derivatives against resistant strains of bacteria. The compound exhibited a strong antibacterial effect comparable to established antibiotics, suggesting its potential as a lead compound for drug development .
  • Structure-Activity Relationship (SAR) : Research indicated that modifications on the phenyl moiety significantly affect the biological activity. For example, introducing different substituents at specific positions on the phenyl ring enhanced antibacterial potency .
  • Toxicological Assessment : In toxicity studies using Daphnia magna, the compound showed low toxicity levels, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituent (R) Molecular Weight (g/mol) Key Features
Target Compound 4-(1,2,4-Triazol-1-yl)phenyl 379.81 Triazole enables H-bonding; 2-chlorophenyl optimizes lipophilicity
Teriflunomide (Impurity-C) 3-(Trifluoromethyl)phenyl 324.27 Trifluoromethyl group increases electron-withdrawing effects and stability
3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(2-pyridinylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide 4-(2-Pyridinylsulfanyl)phenyl 456.34 Dichlorophenyl enhances steric bulk; sulfanyl group may improve metabolic stability
3-(2-Chlorophenyl)-5-methyl-N-(propenyl)-1,2-oxazole-4-carboxamide Propenyl 332.42 Alkyl chain increases lipophilicity but reduces target specificity
3-(2-Chlorophenyl)-5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide 2,4,4-Trimethylpentan-2-yl 348.87 Bulky substituent improves pharmacokinetics but may hinder target binding

Pharmacological and Physicochemical Properties

  • Hydrogen-Bonding Capacity : The triazole group in the target compound provides two nitrogen atoms capable of forming hydrogen bonds, a feature absent in analogues with pyridinylsulfanyl or alkyl substituents . This enhances interactions with enzymes like isoprenyl transferase, as evidenced by X-ray crystallography (2.2 Å resolution) .
  • Lipophilicity: The 2-chlorophenyl group contributes to moderate lipophilicity (clogP ~3.5), balancing membrane permeability and aqueous solubility.
  • Metabolic Stability : Sulfanyl groups (e.g., in ) may undergo oxidation, whereas triazole and trifluoromethyl groups are more metabolically inert, favoring longer half-lives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

Formation of the oxazole core via cyclization of an acyl chloride intermediate (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, synthesized from o-chlorobenzoxime chloride and ethyl acetoacetate) .

Coupling the oxazole moiety with 4-(1,2,4-triazol-1-yl)aniline using carbodiimide-mediated amidation (e.g., EDC/HOBt).
Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) for solubility.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm substituent positions (e.g., 1^1H NMR for aromatic protons, 13^{13}C NMR for carbonyl and triazole carbons).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as demonstrated for analogous oxazole-carboxamide derivatives .

Q. What are the solubility challenges associated with this compound, and how can they be mitigated?

  • Methodological Answer : The compound’s low aqueous solubility (common in triazole-oxazole hybrids) can hinder biological assays. Strategies include:

  • Using co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies.
  • Derivatization with polar groups (e.g., PEGylation) while preserving pharmacophores .

Advanced Research Questions

Q. How does the electronic configuration of the triazole ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 1,2,4-triazole’s electron-deficient nature facilitates Buchwald–Hartwig amination or Suzuki–Miyaura couplings. Computational studies (DFT) can predict reactive sites:

  • Example : Analyze HOMO/LUMO levels to prioritize modifications at the triazole’s N1 or N4 positions .
  • Experimental Validation : Use X-ray photoelectron spectroscopy (XPS) to map electron density.

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data?

  • Methodological Answer : Contradictions may arise from impurity profiles or assay conditions. Address this via:

  • Purity Assessment : HPLC-UV/ELSD (>95% purity) and elemental analysis.
  • Dose-Response Curves : Compare EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Structural Analogs : Test derivatives (e.g., 5-methyl vs. 5-ethyl oxazole) to isolate structure-activity relationships (SAR) .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Methodological Answer : Continuous-flow systems enhance reproducibility and safety for hazardous steps (e.g., chlorination with PCl5_5).

  • Optimization Parameters :
  • Residence time (2–5 min) to minimize byproducts.
  • Temperature control (0–5°C) for exothermic steps.
  • Case Study : Analogous syntheses using Omura-Sharma-Swern oxidation in flow reactors achieved 85% yield vs. 60% in batch .

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